2-Oxa-6-azaspiro[3.3]heptane hydrochloride
Description
Significance of Spiro-Fused Ring Systems in Chemical Research and Development
Spiro-fused ring systems are of paramount importance in chemical research, particularly in medicinal chemistry and materials science. Their rigid framework allows for the precise spatial positioning of functional groups, which is crucial for interactions with biological targets like enzymes and receptors. nih.gov This structural rigidity can lead to enhanced potency, selectivity, and improved pharmacokinetic properties of drug candidates. nih.gov The introduction of a spirocyclic moiety can significantly alter a molecule's stability and physicochemical characteristics. nih.gov
In materials science, spiro heterocycles are utilized in the design of materials with specific optical and electronic properties, finding applications in organic electronics and sensors. walshmedicalmedia.com The unique three-dimensional arrangement provided by the spiro junction contributes to the development of novel materials with tailored functionalities. walshmedicalmedia.com
Historical Development and Evolution of Azaspiro[3.3]heptane Derivatives
The development of azaspiro[3.3]heptane derivatives has been a significant area of focus in synthetic organic chemistry. These compounds, containing at least one four-membered azetidine (B1206935) ring, have gained attention for their potential to act as bioisosteres for more common cyclic systems like piperidine (B6355638). researchgate.net The synthesis of these strained spiro-heterocycles has evolved, with a particular focus on the spiro[3.3]heptane motif and its various heteroatom-containing derivatives. researchgate.net
Early synthetic routes often faced challenges related to scalability and the use of harsh reagents. thieme.de However, recent advancements have led to more efficient and practical methods for their preparation. For instance, an improved synthesis of 2-oxa-6-azaspiro[3.3]heptane was developed, utilizing a sulfonate salt for isolation, which resulted in a more stable and soluble product. thieme.de This breakthrough has facilitated access to this valuable building block for a wider range of chemical transformations. thieme.dethieme.de
Scope and Research Trajectories Focused on 2-Oxa-6-azaspiro[3.3]heptane Hydrochloride
Current research on this compound is largely centered on its application as a versatile building block in drug discovery. It has been identified as a structural surrogate for morpholine (B109124) in drug-like molecules. thieme.de The compound is used in the synthesis of various bioactive substances, including inhibitors of epidermal growth factor receptor (EGFR) kinase for cancer treatment and leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease. tcichemicals.com
Furthermore, 2-Oxa-6-azaspiro[3.3]heptane is a key intermediate in the synthesis of potent antibiotic drug candidates. acs.orgacs.org Research is also exploring the expansion of the azaspiro[3.3]heptane family to create novel, highly functionalized building blocks with multiple "exit vectors" for further chemical modification, highlighting its significance in drug design and discovery. acs.orgcapes.gov.br
Structure
3D Structure of Parent
Properties
CAS No. |
1420294-84-3 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
2-oxa-6-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c1-5(2-6-1)3-7-4-5;/h6H,1-4H2;1H |
InChI Key |
ZVIPDKHAYDFLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)COC2.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 2 Oxa 6 Azaspiro 3.3 Heptane Scaffold
Retrosynthetic Disconnections and Strategies for the Spiro[3.3]heptane System
Retrosynthetic analysis of the 2-oxa-6-azaspiro[3.3]heptane system reveals several logical bond disconnections to guide synthetic planning. The core structure is defined by two four-membered rings, an oxetane (B1205548) and an azetidine (B1206935), joined at a single quaternary carbon atom. The most apparent retrosynthetic strategies involve the formation of one or both of these heterocyclic rings as the key bond-forming steps.
A primary disconnection strategy involves breaking the C-N bonds of the azetidine ring or the C-O bonds of the oxetane ring. This leads to precursors that are suitably functionalized to undergo intramolecular cyclization. The most common and industrially scalable approach involves a double intramolecular nucleophilic substitution. This strategy identifies a 1,1-dinucleophile and a 1,3-dielectrophile, or vice versa. researchgate.net
For the 2-oxa-6-azaspiro[3.3]heptane scaffold, a highly effective retrosynthesis traces the structure back to 3,3-bis(bromomethyl)oxetane (B1265868) and a primary amine, such as a protected ammonia (B1221849) equivalent or a functionalized aniline. In this case, the amine acts as the dinucleophile to displace the two bromide leaving groups, forming the azetidine ring in a single transformation. nih.govacs.org
An alternative disconnection involves a [2+2] cycloaddition strategy. Here, the four-membered rings are formed through the reaction of two-atom components. For instance, the azetidine ring could be constructed from the cycloaddition of an imine with a ketene, while the oxetane could arise from a Paternò–Büchi reaction. More practically for this scaffold, thermal [2+2] cycloaddition between an alkene and an isocyanate can form a β-lactam, which can be further manipulated. researchgate.netresearchgate.net
A more advanced strategy involves ring expansion or rearrangement of highly strained precursors. For example, a semipinacol-type rearrangement of a 1-bicyclobutylcyclopropanol intermediate has been shown to produce the spiro[3.3]heptan-1-one core, which can be further elaborated. nih.gov These strain-release strategies offer novel entries into the spiro[3.3]heptane framework.
Divergent and Convergent Approaches to Spirocyclization and Heterocycle Formation
The construction of the 2-oxa-6-azaspiro[3.3]heptane scaffold can be approached through either divergent or convergent synthetic plans, each offering distinct advantages.
A convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. researchgate.net For the 2-oxa-6-azaspiro[3.3]heptane system, this could involve the separate synthesis of a functionalized oxetane precursor and a functionalized azetidine precursor, followed by their coupling. However, a more common and practical convergent approach involves preparing a key intermediate like 3,3-bis(bromomethyl)oxetane, which is then coupled with various amines to generate a library of N-substituted products. nih.govresearchgate.net This strategy is highly efficient for creating structural diversity around the nitrogen atom.
A divergent synthesis begins with a central core structure that is subsequently elaborated and functionalized in different ways to produce a library of compounds. wikipedia.org One could envision starting with the parent 2-oxa-6-azaspiro[3.3]heptane, which is then subjected to various N-functionalization reactions. More sophisticated divergent approaches might start from a multifunctionalized spiro[3.3]heptane precursor, allowing for selective reactions at different positions to generate diverse molecular skeletons.
Intermolecular reactions, where two separate molecules combine to form a ring, are fundamental to building the spiro[3.3]heptane framework. Annulation reactions, particularly [2+2] cycloadditions, are powerful tools for constructing four-membered rings.
One notable example in the synthesis of related azaspiro[3.3]heptanes is the thermal [2+2] cycloaddition of an endocyclic alkene with an isocyanate, such as chlorosulfonyl isocyanate, to yield a spirocyclic β-lactam. researchgate.netresearchgate.net This β-lactam can then be reduced to the corresponding azetidine. Another powerful method is the intermolecular cross-selective [2+2] photocycloaddition, which can use a photosensitizer to react an exocyclic alkene with an electron-deficient alkene, providing access to polysubstituted 2-oxaspiro[3.3]heptanes and 2-azaspiro[3.3]heptanes. researchgate.net
Palladium-catalyzed aryl amination reactions represent another key intermolecular coupling strategy, used to functionalize the scaffold. A concise and scalable synthesis of 2,6-diazaspiro[3.3]heptane, a structural analogue, has been reported, demonstrating its utility in arene amination reactions to produce a variety of N-aryl derivatives. nih.gov This same logic is widely applied to 2-oxa-6-azaspiro[3.3]heptane hydrochloride, which serves as a nucleophile in couplings with various aryl halides.
Intramolecular cyclizations are among the most robust and widely used methods for synthesizing the 2-oxa-6-azaspiro[3.3]heptane core. The key strategy involves a double nucleophilic substitution on a pre-formed ring bearing two electrophilic centers.
A practical and scalable route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for a drug candidate, exemplifies this approach. The synthesis involves the hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane. nih.govacs.org This reaction forms the azetidine ring in a single, high-yielding step. The precursor, 3,3-bis(bromomethyl)oxetane, is itself synthesized via an intramolecular cyclization (etherification) of tribromoneopentyl alcohol under basic conditions. acs.org
Tandem processes, where multiple bond-forming events occur sequentially in a single pot, offer significant gains in efficiency. researchgate.net While complex tandem radical cyclizations have been developed for other oxa-cages, the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core is typically achieved through the more straightforward one-pot double alkylation. researchgate.net However, the initial formation of the N-tosylated spirocycle from tribromopentaerythritol and p-toluenesulfonamide (B41071) can be considered a one-pot process that forms two C-N bonds to construct the azetidine ring. thieme-connect.com
| Reaction Type | Starting Materials | Key Reagents | Product | Reference(s) |
| Intramolecular Double Alkylation | 3,3-bis(bromomethyl)oxetane, 2-fluoro-4-nitroaniline | NaOH or Cs₂CO₃ | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | nih.govacs.org |
| Intramolecular Cyclization / Deprotection | N-tosyl-2-oxa-6-azaspiro[3.3]heptane | Mg, MeOH or Na/naphthalene | 2-Oxa-6-azaspiro[3.3]heptane | thieme-connect.com |
| Hydrogenolysis | N-benzyl-2-oxa-6-azaspiro[3.3]heptane | H₂, Pd/C, Acetic Acid | 2-Oxa-6-azaspiro[3.3]heptane | thieme-connect.com |
Stereoselective Synthesis of Enantiopure 2-Oxa-6-azaspiro[3.3]heptane Derivatives
While the parent 2-oxa-6-azaspiro[3.3]heptane is achiral, the introduction of substituents onto either ring can generate stereocenters. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure derivatives for evaluation as pharmaceutical agents, as biological activity is often confined to a single enantiomer. wikipedia.org
A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This is a powerful and reliable strategy for asymmetric synthesis. nih.gov
For the synthesis of chiral 2-azaspiro[3.3]heptane derivatives, a notable strategy involves the highly diastereoselective addition of a cyclobutane (B1203170) carboxylate anion to a chiral N-tert-butanesulfinyl aldimine (Davis-Ellman's imine). researchgate.net This establishes the stereocenter adjacent to the nitrogen atom. The resulting product can then undergo further transformations, such as reduction and intramolecular cyclization, to yield the enantiomerically pure substituted 2-azaspiro[3.3]heptane. This same substrate-controlled strategy is applicable to the synthesis of chiral 2-oxa-6-azaspiro[3.3]heptane derivatives.
Other widely used auxiliaries, such as Evans' oxazolidinones or pseudoephedrine, could be employed to control the stereochemistry of substituents on the oxetane ring. sigmaaldrich.com For example, an oxetane ring could be functionalized with a carboxylic acid, which is then coupled to a chiral auxiliary. The auxiliary would then direct subsequent alkylation or other modifications at the α-position before being cleaved.
| Chiral Auxiliary Type | Application Example | Stereochemical Control | Reference(s) |
| N-tert-butanesulfinyl group | Diastereoselective addition of ester anions to N-sulfinyl imines | Creation of chiral amine center | researchgate.net |
| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions and alkylations | Creation of contiguous stereocenters | wikipedia.org |
| Pseudoephedrine | Asymmetric alkylation of amide enolates | Synthesis of optically active carboxylic acids |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the construction of chiral spirocycles.
Organocatalysis, using small chiral organic molecules, has proven effective. For instance, quinine-derived chiral bifunctional squaramide organocatalysts have been used in asymmetric cascade reactions to construct spiro-tetrahydroquinoline scaffolds with excellent diastereo- and enantioselectivities. rsc.org Similar strategies could be adapted for the asymmetric functionalization of pre-formed 2-oxa-6-azaspiro[3.3]heptane systems.
Transition metal catalysis is also a dominant force in this area. Gold(I) catalysts have been employed in the cascade cyclization of azido-alkynes to generate spirocyclic indolin-3-ones stereoselectively. acs.org Palladium(II) catalysts with chiral ferrocene-based ligands have been used for the enantioselective formation of azlactone spirocycles via a double Michael addition. nih.gov Furthermore, combined ruthenium-catalyzed cross-metathesis and organocatalyzed double-Michael additions have been used to construct complex spirocyclopentaneoxindoles with multiple stereocenters. nih.gov These advanced catalytic methods highlight the potential for developing highly selective routes to complex, enantiopure derivatives of the 2-oxa-6-azaspiro[3.3]heptane scaffold.
Flow Chemistry and Continuous Processing for Efficient Synthesis
The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in the manufacturing of complex chemical entities like 2-oxa-6-azaspiro[3.3]heptane. sci-hub.se Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers numerous advantages over batch production, including superior heat and mass transfer, enhanced safety profiles when handling reactive intermediates, and the potential for seamless integration of reaction, separation, and purification steps. researchgate.netuc.pt
While specific literature detailing the continuous flow synthesis of this compound is still emerging, the principles and successes in related areas strongly suggest its applicability. For instance, flow chemistry has been successfully employed in the synthesis of other spirocyclic and heterocyclic systems, demonstrating its capacity to handle the intricate stereochemistry and reactivity inherent in such structures. researchgate.net
A key step in the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core involves the cyclization of a suitable precursor. In a hypothetical flow process, this could be achieved by pumping a solution of the starting materials, such as a diamine and a di-electrophile, through a heated reactor coil. The precise control over temperature and residence time afforded by a flow setup would allow for rapid optimization of reaction conditions to maximize yield and minimize byproduct formation. Furthermore, the small reactor volumes inherent to flow systems mitigate the risks associated with exothermic reactions, making the process inherently safer.
The synthesis of key intermediates, such as 3,3-bis(bromomethyl)oxetane, could also be significantly improved through continuous processing. The formation of the oxetane ring, often a challenging step, can be facilitated in a flow reactor, potentially leading to higher yields and purity compared to batch methods. sci-hub.se
The potential benefits of adopting a continuous flow approach for the synthesis of this compound are summarized in the table below:
| Feature | Batch Synthesis | Flow Chemistry Synthesis (Projected) |
| Heat Transfer | Limited by vessel surface area, potential for hot spots. | Excellent, due to high surface-area-to-volume ratio. |
| Mass Transfer | Dependent on stirring efficiency. | Efficient and rapid mixing. |
| Safety | Handling of large volumes of reactive materials. | Small reaction volumes, containment of hazardous intermediates. |
| Scalability | Often requires re-optimization for larger scales. | "Scaling out" by running parallel reactors or longer run times. |
| Process Control | Manual or semi-automated. | Fully automated for precise control of parameters. |
The development of a continuous flow synthesis for this compound is a promising avenue for future research, with the potential to deliver a more efficient, safer, and scalable manufacturing process.
Green Chemistry Principles and Sustainable Synthetic Route Optimization
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. The application of these principles to the synthesis of 2-oxa-6-azaspiro[3.3]heptane is crucial for minimizing its environmental footprint and ensuring its long-term viability as a key chemical building block.
The optimization of this synthesis involved a systematic study of various reaction parameters, as detailed in the table below, which demonstrates a commitment to process efficiency, another cornerstone of green chemistry.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 80 | Low | N/A |
| 2 | Cs₂CO₃ | Acetone | 60 | Moderate | >95 |
| 3 | NaOH | Sulfolane (B150427) | 80 | 87 | >99 |
| 4 | NaOH | DMSO | 80 | 75 | >98 |
The final optimized conditions (Entry 3) not only provided a high yield and purity but also utilized a more cost-effective base (NaOH) and a recyclable solvent (sulfolane), further enhancing the green credentials of the process. nih.gov
Key green chemistry metrics can be applied to quantitatively assess the sustainability of this synthetic route. For example, Atom Economy , which measures the proportion of reactant atoms that are incorporated into the final product, is a crucial consideration. A high atom economy signifies a more efficient process with less waste. Another important metric is Process Mass Intensity (PMI) , which is the ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the active pharmaceutical ingredient (API) produced. A lower PMI indicates a more sustainable and less wasteful process. mdpi.commdpi.com
The development of sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane also represents a green chemistry advancement. thieme.de These crystalline salts exhibit improved stability and solubility compared to the free base, which can simplify purification and formulation processes, potentially reducing the need for large volumes of organic solvents.
By focusing on principles such as waste prevention, atom economy, and the use of safer solvents and reaction conditions, the synthesis of this compound can be made significantly more sustainable.
Chemical Reactivity and Functionalization of 2 Oxa 6 Azaspiro 3.3 Heptane Hydrochloride
Electrophilic and Nucleophilic Reactivity at the Spiro-Fused Core
The spiro-fused core of 2-oxa-6-azaspiro[3.3]heptane possesses both nucleophilic and electrophilic sites, although the reactivity is dominated by the nucleophilic secondary amine. The nitrogen atom of the azetidine (B1206935) ring is the primary center for nucleophilic attack, readily participating in reactions with various electrophiles. acs.orgacs.org This reactivity is fundamental to most derivatization strategies involving this scaffold.
Conversely, the carbon atoms of the oxetane (B1205548) and azetidine rings exhibit electrophilic character, particularly when activated. The strained four-membered rings can be susceptible to ring-opening reactions initiated by potent nucleophiles, although this is less common than reactions at the amine. The inherent ring strain of the oxetane and azetidine moieties contributes to their kinetic reactivity, making them valuable components in the synthesis of more complex molecules. researchgate.net
Functional Group Transformations and Derivatization of the Amine Nitrogen
The secondary amine of the 2-oxa-6-azaspiro[3.3]heptane scaffold is the most versatile handle for chemical modification, allowing for a wide range of functional group transformations and derivatizations.
N-Alkylation, Acylation, and Reductive Amination Protocols
N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides or other electrophilic alkylating agents. For instance, the reaction of 2-oxa-6-azaspiro[3.3]heptane with 4-fluorobenzonitrile (B33359) in DMSO at reflux results in the formation of 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile. nih.gov A notable application is the double N-alkylation of anilines with 3,3-bis(bromomethyl)oxetane (B1265868) to form the core structure of key intermediates for potent antibiotics. acs.orgacs.org The choice of base and solvent is crucial for optimizing these reactions, with combinations like sodium hydroxide (B78521) in sulfolane (B150427) proving effective. acs.org
N-Acylation: Acylation of the amine is another common transformation, typically achieved by reacting the scaffold with acyl chlorides, anhydrides, or activated esters. These reactions proceed readily to form the corresponding amides. This type of functionalization is a key step in the synthesis of various biologically active compounds.
Reductive Amination: Reductive amination provides a powerful method for introducing a variety of substituents onto the nitrogen atom. researchgate.netorganic-chemistry.org This two-step process involves the initial formation of an enamine or iminium ion intermediate by reacting the amine with a ketone or aldehyde, followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.org This protocol allows for the synthesis of a diverse library of N-substituted derivatives.
Table 1: Examples of N-Functionalization Reactions of 2-Oxa-6-azaspiro[3.3]heptane
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| N-Alkylation | 4-Fluorobenzonitrile, DMSO, reflux | 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile | nih.gov |
| N-Alkylation | 2-Fluoro-4-nitroaniline (B181687), 3,3-bis(bromomethyl)oxetane, NaOH, sulfolane | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | acs.orgacs.org |
Modifications and Substitutions at the Azetidine and Oxetane Moieties
While reactions at the amine nitrogen are more common, modifications at the azetidine and oxetane rings are also possible, though they often require more forcing conditions or specific activation. The development of methods for the synthesis of highly substituted spirocyclic systems is an active area of research. researchgate.net The inherent strain in the four-membered rings can be exploited in strain-release-driven reactions to access more complex architectures. uniba.it
Ring-Opening Reactions and Rearrangements of the Spiro[3.3]heptane System
The strained nature of the oxetane and azetidine rings in the spiro[3.3]heptane system makes them susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by strong nucleophiles or acids. For instance, treatment with strong reducing agents like lithium aluminum hydride can lead to the reductive cleavage of the oxetane ring. univ.kiev.ua Such ring-opening strategies can provide access to novel, non-spirocyclic scaffolds that would be difficult to synthesize through other means.
Rearrangement reactions of the spiro[3.3]heptane system are less common but can occur under specific catalytic or thermal conditions. These rearrangements can lead to the formation of different heterocyclic systems, expanding the chemical space accessible from this scaffold.
Formation of Complex Conjugates and Prodrug Strategies Involving the Scaffold
The 2-oxa-6-azaspiro[3.3]heptane scaffold is an attractive building block for the construction of complex molecular architectures and for the implementation of prodrug strategies. acs.orgnih.gov Its rigid, three-dimensional structure can be used to orient appended functional groups in a well-defined manner, which is advantageous for optimizing interactions with biological targets. uniba.it
In prodrug design, the amine functionality can be masked with a promoiety that is cleaved in vivo to release the active parent drug. acs.orgnih.govacs.org This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, or metabolic stability. For example, the amine could be acylated with a group that is susceptible to enzymatic cleavage. The development of prodrugs is a complex process that requires careful consideration of the desired release mechanism and the properties of both the prodrug and the active compound. mdpi.com
Chemo- and Regioselectivity in Multi-Functionalized Analogues
When the 2-oxa-6-azaspiro[3.3]heptane scaffold is incorporated into molecules with multiple functional groups, the chemo- and regioselectivity of subsequent reactions become critical considerations. The inherent reactivity of the secondary amine generally directs reactions to this site. However, by employing protecting group strategies or carefully controlling reaction conditions, it is possible to achieve selective functionalization at other positions. For instance, in a molecule containing both the spirocycle and another reactive group, the choice of reagents and conditions will determine which group reacts preferentially. The development of selective functionalization methods is essential for the efficient synthesis of complex, multi-functionalized analogues of 2-oxa-6-azaspiro[3.3]heptane.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Oxa 6 Azaspiro 3.3 Heptane Hydrochloride Analogues
Conformational Analysis and Flexibility of the Spiro[3.3]heptane System
The spiro[3.3]heptane scaffold, the core of 2-oxa-6-azaspiro[3.3]heptane, is a fascinating structural motif in medicinal chemistry. It consists of two cyclobutane (B1203170) rings fused at a single, central carbon atom. This arrangement imparts a high degree of rigidity and a defined three-dimensional geometry, a concept often referred to as "escaping from flatland" in drug design. researchgate.netuniv.kiev.ua
Quantum mechanics calculations show that the molecular volume of spiro-analogues like 2,6-diazaspiro[3.3]heptanes is approximately 9 to 13 ų larger than their piperazine (B1678402) counterparts, which is consistent with their constrained geometry. nih.gov This rigidity is a key feature, as it can lead to improved metabolic stability against oxidative enzymes, a common weakness for piperidine-containing structures. univ.kiev.ua
The unique topology of the spiro[3.3]heptane system results in a non-coplanar arrangement of exit vectors, the points where substituents are attached to the core. nih.gov This is in stark contrast to the planar nature of a benzene (B151609) ring, for which the spiro[3.3]heptane has been shown to be a saturated bioisostere. nih.govchemrxiv.org For instance, in 1,6-disubstituted spiro[3.3]heptanes, the angle between the exit vectors is significant, while in a para-substituted phenyl ring, this angle is close to zero. chemrxiv.org This fixed, non-linear orientation of substituents can be advantageous for optimizing interactions with biological targets.
Furthermore, the heteroatom in the 2-position of 2-oxa-6-azaspiro[3.3]heptane is in a gamma (γ) position relative to the nitrogen atom, rather than the beta (β) position seen in morpholines. This positioning reduces inductive electron withdrawal, leading to an increased basicity (pKa) of the nitrogen atom. nih.gov This alteration in electronic properties can significantly influence the compound's physicochemical characteristics, such as lipophilicity.
Impact of Substituent Patterns on Molecular Recognition and Ligand Binding (pre-clinical context)
The pattern of substitution on the 2-oxa-6-azaspiro[3.3]heptane scaffold has a profound impact on its ability to bind to biological targets. This has been explored in various pre-clinical contexts, including the development of kinase inhibitors and other therapeutic agents.
However, the geometric changes introduced by the spirocyclic system can also lead to a significant loss of potency if the specific orientation of substituents is not favorable for binding. For instance, aryl 2-oxa-6-azaspiro[3.3]heptane analogues of an LRRK2 inhibitor (PF-06447475), a Kv7 channel opener, and a cathepsin S inhibitor all showed a considerable decrease in potency. nih.gov This highlights the importance of considering the specific topology of the binding pocket when using this scaffold.
In the context of M1 muscarinic agonists, systematic modifications of a related 1-oxa-8-azaspiro[4.5]decane scaffold demonstrated that different substituents at the 2- and 3-positions could modulate receptor affinity and selectivity. For example, a 2-ethyl analogue and a 3-methylene analogue were found to have a preferential affinity for M1 receptors over M2 receptors. nih.gov
The following table summarizes the impact of replacing a morpholine (B109124) group with a 2-oxa-6-azaspiro[3.3]heptane group in a series of compounds, illustrating the resulting changes in physicochemical properties and biological activity.
| Original Compound (Morpholine) | Spiro Analogue (2-Oxa-6-azaspiro[3.3]heptane) | ΔlogD7.4 | ΔpIC50 | ΔLLE | Reference |
| 6a | 6b (AZD1979) | -1.2 | No detrimental effect | - | nih.gov |
| 8a (Linezolid) | 8b | - | Retained antibacterial activity (except against E. coli) | - | nih.gov |
| 9a (Artefenomel) | 9b | -0.6 | Maintained potency | - | nih.gov |
| - | 5b | - | -0.4 | +0.3 | nih.gov |
Stereochemical Influences on Biological Activity and Pharmacological Profiles (pre-clinical context)
The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold means that the stereochemistry of its substituted analogues can have a dramatic effect on their biological activity. The spatial disposition of functional groups is critical for efficient binding to the active site of an enzyme or receptor.
In a study of glutamic acid analogues built on a spiro[3.3]heptane scaffold, it was found that only the 1,6-disubstituted derivatives could adopt a conformation that allowed for sufficient binding to the active site of H. pylori glutamate (B1630785) racemase. nih.gov Other isomers with different substitution patterns showed low inhibitory activity, likely due to an unfavorable spatial arrangement of the necessary functional groups. nih.gov
The synthesis and structural analysis of all stereoisomers of spiro[3.3]heptane-1,6-diamines revealed that specific isomers can be considered as restricted surrogates of cis-1,4-disubstituted or trans-1,3-disubstituted cyclohexane (B81311) derivatives. acs.org This stereochemical relationship is crucial for designing analogues that can mimic the bioactive conformation of existing drugs while offering improved properties.
In the development of M1 muscarinic agonists based on a 1-oxa-8-azaspiro[4.5]decane scaffold, the optical resolution of active compounds was performed. nih.gov It was found that while the eudismic ratios (the ratio of activities of the enantiomers) in binding affinity were low, the M1 agonist activity was preferentially located in the (-)-isomers. The absolute configuration of one of the potent compounds, (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, was determined to be S by X-ray crystallography. nih.gov This underscores the importance of stereochemistry in determining the pharmacological profile of these spirocyclic compounds.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling for Rational Design
Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are indispensable tools for the rational design of novel drugs based on the 2-oxa-6-azaspiro[3.3]heptane scaffold. mdpi.com These computational methods help to understand the intricate relationship between the chemical structure of a molecule and its biological activity, thereby guiding the synthesis of more potent and selective compounds. mdpi.com
Molecular modeling studies can provide insights into the conformational preferences of 2-oxa-6-azaspiro[3.3]heptane analogues and how they fit into the binding site of a target protein. For example, modeling can help to predict whether the rigid, non-linear arrangement of substituents on the spiro[3.3]heptane core will be complementary to the topology of the active site. This is particularly important because, as noted earlier, the spiro[3.3]heptane scaffold is not always a suitable bioisostere for more flexible fragments like piperazines when not used as a terminal group, due to significant geometric changes. nih.gov
QSAR models can be developed by correlating various calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) of a series of 2-oxa-6-azaspiro[3.3]heptane analogues with their experimentally determined biological activities. Such models can then be used to predict the activity of yet-to-be-synthesized compounds, thus prioritizing the most promising candidates for synthesis and testing.
The rational design process often involves an iterative cycle of molecular modeling, synthesis, and biological testing. For instance, if initial screening reveals that a 2-oxa-6-azaspiro[3.3]heptane-containing compound has some desirable activity but also off-target effects, molecular modeling can be used to design modifications that are predicted to enhance target affinity while reducing binding to off-target proteins.
Exploration of Isoelectronic and Isosteric Replacements within the Scaffold
The 2-oxa-6-azaspiro[3.3]heptane scaffold itself is a product of the exploration of isosteric replacements for common heterocyclic fragments in drug molecules. Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the pharmacological properties of a lead compound by replacing one functional group with another that has similar physicochemical properties. univ.kiev.ua
The 2-oxa-6-azaspiro[3.3]heptane moiety has been successfully used as a bioisostere for morpholine. nih.gov This replacement can lead to several benefits, including:
Improved Metabolic Stability: The spirocyclic nature of the scaffold can make it more resistant to metabolic degradation, particularly oxidative metabolism, which is a common liability for traditional heterocycles. univ.kiev.ua
Novel Chemical Space: The unique three-dimensional structure of the spiro[3.3]heptane system allows for the exploration of novel chemical space, potentially leading to new intellectual property. researchgate.net
The following table provides examples of how the 2-oxa-6-azaspiro[3.3]heptane scaffold and related spirocycles have been used as bioisosteric replacements for other common fragments in medicinal chemistry.
| Original Fragment | Spirocyclic Bioisostere | Key Observations | Reference |
| Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | Lowered lipophilicity, altered basicity, improved metabolic stability. univ.kiev.uanih.gov | univ.kiev.uanih.gov |
| Piperidine (B6355638) | 2-Azaspiro[3.3]heptane | Can increase water solubility and enhance activity. univ.kiev.uaresearchgate.net | univ.kiev.uaresearchgate.net |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Lowered lipophilicity, significant geometric changes. nih.gov | nih.gov |
| Benzene | Spiro[3.3]heptane | Acts as a saturated, non-coplanar bioisostere, leading to patent-free analogues with high activity. nih.govchemrxiv.org | nih.govchemrxiv.org |
The exploration of such isosteric replacements is a vibrant area of research, with the goal of fine-tuning the properties of drug candidates to achieve the optimal balance of potency, selectivity, and pharmacokinetic properties.
Pre Clinical Biological Evaluation and Mechanistic Elucidation of 2 Oxa 6 Azaspiro 3.3 Heptane Derivatives
In Vitro Target Engagement and Ligand Binding Assays
The 2-oxa-6-azaspiro[3.3]heptane moiety is frequently employed as a bioisosteric replacement for fragments like morpholine (B109124) or piperidine (B6355638) to enhance target affinity and selectivity. For instance, its incorporation in epidermal growth factor receptor (EGFR) and leucine-rich repeat kinase 2 (LRRK2) inhibitors has been a focus of research. The rigid spirocyclic system can orient substituents in a more defined manner within the target's binding site, potentially leading to stronger and more specific interactions compared to more flexible analogs.
Ligand binding assays, such as radioligand binding assays or fluorescence polarization assays, are crucial for quantifying the affinity (typically as Kᵢ or Kₔ values) of these compounds for their targets. While specific Kᵢ values for 2-oxa-6-azaspiro[3.3]heptane derivatives are not widely reported in publicly accessible literature, the progression of compounds like the antibiotic TBI-223 through preclinical and clinical development implies the existence of potent target engagement.
Table 1: Representative In Vitro Target Engagement of 2-Oxa-6-azaspiro[3.3]heptane Derivatives (Hypothetical Data)
| Compound ID | Target | Assay Type | Kᵢ (nM) |
| OSH-A-001 | EGFR | Radioligand Binding | 15 |
| OSH-A-002 | LRRK2 | Fluorescence Polarization | 28 |
| OSH-B-001 | Bacterial Ribosome | Competitive Binding | 8 |
Note: This table contains hypothetical data for illustrative purposes, as specific public data is limited.
Cellular Phenotypic Screening and Pathway Modulation Studies in Cell Lines
Following the confirmation of direct target binding, the next critical step is to evaluate the compound's effect in a more complex biological system, such as cultured cells. Cellular phenotypic screens assess the ability of a compound to elicit a desired biological response, for instance, the inhibition of cancer cell proliferation or the modulation of a specific signaling pathway.
Derivatives of 2-oxa-6-azaspiro[3.3]heptane have been investigated in various cellular models. For example, compounds designed as EGFR inhibitors would be tested in cancer cell lines that are dependent on EGFR signaling for their growth and survival. The primary readout in such assays is often the half-maximal effective concentration (EC₅₀) or the concentration required to inhibit cell growth by 50% (GI₅₀).
Pathway modulation studies, often using techniques like Western blotting or reporter gene assays, provide more mechanistic insight. For LRRK2 inhibitors containing the 2-oxa-6-azaspiro[3.3]heptane scaffold, researchers would assess the phosphorylation status of LRRK2 itself or its downstream substrates, such as Rab proteins, in relevant cell lines. A reduction in the phosphorylation of these biomarkers would provide evidence of target engagement and pathway modulation within the cellular context.
In Vivo Pharmacological Efficacy Assessment in Animal Models of Disease
Promising results from in vitro and cellular assays pave the way for evaluating the compound's efficacy in living organisms. Animal models that mimic human diseases are indispensable for this phase of preclinical development.
Pre-clinical Efficacy in Established Disease Models
The in vivo efficacy of 2-oxa-6-azaspiro[3.3]heptane derivatives has been most publicly documented for the antibiotic TBI-223. In preclinical mouse models of methicillin-resistant Staphylococcus aureus (MRSA) infections, including bacteremia, skin and soft tissue infections, and orthopedic implant-associated infections, TBI-223 demonstrated dose-dependent efficacy comparable to the established antibiotic linezolid (B1675486) in reducing bacterial burden and disease severity. Furthermore, in mouse models of tuberculosis, TBI-223 has shown significant antibacterial activity.
In the context of other diseases, while the use of the 2-oxa-6-azaspiro[3.3]heptane scaffold in designing inhibitors for targets relevant to neurological and oncological conditions is known, specific in vivo efficacy data for these derivatives in corresponding animal models is not widely available in the public domain. For instance, a 2-azaspiro[3.3]heptane derivative (a closely related scaffold) has been shown to induce fetal hemoglobin in cynomolgus monkeys, suggesting potential for treating β-hemoglobinopathies.
Investigation of Pharmacodynamic Biomarkers in Animal Systems
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effect. In preclinical animal studies, monitoring these biomarkers provides crucial information on whether the drug is reaching its target and exerting the expected pharmacological action.
For LRRK2 inhibitors, a key PD biomarker is the phosphorylation of LRRK2 at serine 935 (pS935) and the phosphorylation of its substrate, Rab10. Studies with various LRRK2 inhibitors in rodents and non-human primates have shown that a reduction in the levels of these phosphorylated proteins in peripheral blood mononuclear cells (PBMCs) or other tissues correlates with target engagement. While specific data for 2-oxa-6-azaspiro[3.3]heptane-containing LRRK2 inhibitors is not detailed in public literature, it is a standard assessment in the development of this class of drugs.
Elucidation of Molecular Mechanisms of Action at the Pre-clinical Level
Understanding how a drug works at a molecular level is fundamental to its rational development and use. For derivatives of 2-oxa-6-azaspiro[3.3]heptane, the molecular mechanism is intrinsically linked to the target they are designed to inhibit.
In the case of TBI-223, its mechanism of action is presumed to be similar to other oxazolidinone antibiotics, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, a crucial step in bacterial translation.
For kinase inhibitors incorporating the 2-oxa-6-azaspiro[3.3]heptane moiety, the mechanism involves binding to the ATP-binding pocket of the target kinase (e.g., EGFR, LRRK2), thereby preventing the transfer of a phosphate (B84403) group to substrate proteins. The unique structural features of the spirocycle can contribute to a higher degree of selectivity for the intended kinase over other kinases, which can translate to a better safety profile.
Biophysical Characterization of Compound-Target Interactions
Biophysical techniques provide a detailed view of the interaction between a compound and its target protein. Methods such as X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are used to characterize the binding mode, kinetics (on- and off-rates), and thermodynamics of this interaction.
While specific biophysical data for 2-oxa-6-azaspiro[3.3]heptane derivatives are not extensively published, the development of potent and selective inhibitors implies that such studies have been integral to their design. X-ray crystallography, for example, would reveal the precise orientation of the 2-oxa-6-azaspiro[3.3]heptane core within the binding site, highlighting the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its affinity and selectivity. This structural information is invaluable for structure-activity relationship (SAR) studies and for the further optimization of these compounds.
Applications of 2 Oxa 6 Azaspiro 3.3 Heptane Hydrochloride Beyond Traditional Medicinal Chemistry
Utilization as a Core Scaffold in Materials Science and Polymer Chemistry
The incorporation of 2-oxa-6-azaspiro[3.3]heptane and its derivatives into polymers and advanced materials is an emerging area of research. The strained four-membered rings of the spiro[3.3]heptane system present unique opportunities for polymerization.
Ring-Opening Polymerization: Oxaspiro monomers, a category that includes derivatives of 2-oxa-6-azaspiro[3.3]heptane, are notable for their ability to undergo ring-opening polymerization with minimal or even zero volume contraction. This property is highly advantageous in industrial applications where dimensional stability during the curing process is critical, such as in the formulation of high-precision moldings, dental fillings, and specialty adhesives. The free radical polymerization of such expandable oxaspiro monomers also facilitates the direct incorporation of heteroatoms and functional groups into the polymer backbone, allowing for the fine-tuning of material properties.
Advanced Polymers: There is growing interest in using building blocks like 2-oxa-6-azaspiro[3.3]heptane for creating advanced polymers. For instance, it has been identified as a potential synthetic building block for semiconducting polymers, suggesting its utility in the development of novel electronic materials. chemscene.com The rigid spirocyclic structure can impart desirable thermal and mechanical properties to the resulting polymers, while the presence of the heteroatoms can influence their electronic characteristics and solubility.
Table 1: Properties and Applications in Materials Science
| Property | Advantage in Polymer Chemistry | Potential Application |
|---|---|---|
| Low polymerization shrinkage | High dimensional stability of the final material | Precision moldings, dental composites, advanced adhesives |
| Rigid spirocyclic structure | Enhanced thermal and mechanical stability of polymers | High-performance polymers, engineering plastics |
| Heteroatom-rich scaffold | Tunable electronic properties and solubility | Semiconducting polymers, specialty functional materials |
Application as a Versatile Chiral Building Block in Asymmetric Synthesis
While 2-oxa-6-azaspiro[3.3]heptane itself is achiral, its derivatives are increasingly being explored as valuable chiral building blocks and auxiliaries in asymmetric synthesis. The rigid conformation of the spirocyclic system provides a well-defined steric environment that can be exploited to control the stereochemical outcome of chemical reactions.
Chiral Auxiliaries: The 2-oxa-6-azaspiro[3.3]heptane scaffold can be employed as a chiral auxiliary. In this approach, a chiral derivative of the spirocycle is temporarily attached to a prochiral substrate. The steric bulk and fixed orientation of the spirocycle then direct the approach of a reagent to one face of the molecule, leading to the formation of a single enantiomer of the product. Following the reaction, the chiral auxiliary can be cleaved and recovered for reuse.
Synthesis of Enantiopure Compounds: Researchers have developed methods for the asymmetric synthesis of substituted 2-azaspiro[3.3]heptanes with high diastereoselectivity. These methods often involve the diastereoselective addition of nucleophiles to imines containing a chiral element, affording enantiomerically and diastereomerically pure products. Such strategies are crucial for the synthesis of complex, biologically active molecules where specific stereochemistry is essential for their function.
Table 2: Asymmetric Synthesis Strategies
| Strategy | Description | Outcome |
|---|---|---|
| Chiral Auxiliary | Temporary incorporation of a chiral 2-oxa-6-azaspiro[3.3]heptane derivative to guide a stereoselective reaction. | Enantiomerically enriched product after cleavage of the auxiliary. |
| Diastereoselective Synthesis | Addition of nucleophiles to imines on a spirocyclic framework to create specific stereoisomers. | Enantiomerically and diastereomerically pure substituted azaspiro[3.3]heptanes. |
Role in Catalyst Design and Ligand Development for Transition Metal Catalysis
The nitrogen atom within the azetidine (B1206935) ring of 2-oxa-6-azaspiro[3.3]heptane provides a coordination site for transition metals, making its derivatives promising ligands for catalysis. The rigidity of the spirocyclic backbone is a key feature, as it can restrict the geometry of the resulting metal complex and thus enhance the selectivity of the catalyzed reaction.
Ligands for Cross-Coupling Reactions: Derivatives of the closely related 2,6-diazaspiro[3.3]heptane have been successfully employed as ligands in palladium-catalyzed aryl amination reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds. The spirocyclic ligands have demonstrated effectiveness in promoting these transformations, leading to the synthesis of a variety of N-aryl-2,6-diazaspiro[3.3]heptanes. nih.gov This suggests that 2-oxa-6-azaspiro[3.3]heptane-based ligands could also be effective in a range of transition metal-catalyzed processes. A patent has also mentioned the use of 2-oxa-6-azaspiro[3.3]heptane in the context of ligands for transition metal catalysts. googleapis.com
Homogeneous Catalysis: The development of novel ligands is a central theme in homogeneous catalysis. The unique three-dimensional structure of 2-oxa-6-azaspiro[3.3]heptane derivatives makes them attractive candidates for creating new catalysts with improved activity and selectivity. Research in this area is ongoing, with the aim of exploring the full potential of this scaffold in catalyzing a broad spectrum of chemical transformations.
Exploration in Agrochemical and Specialty Chemical Development
The distinctive structural features of spirocyclic compounds have drawn the attention of researchers in the agrochemical industry. nih.govcolab.wsacs.org Spirocycles often exhibit novel modes of action, which can be advantageous in overcoming pest resistance to existing treatments. nih.govcolab.wsacs.org
Agrochemical Intermediates: 2-Oxa-6-azaspiro[3.3]heptane and its derivatives are being investigated as intermediates in the synthesis of new agrochemicals. chemimpex.com Their incorporation into potential pesticide or herbicide candidates is driven by the hypothesis that the spirocyclic core can confer favorable biological and physicochemical properties. The unique three-dimensional shape of the molecule may lead to enhanced binding affinity with biological targets in pests or weeds.
Specialty Chemicals: Beyond agrochemicals, this spirocycle serves as a versatile intermediate for a range of specialty chemicals. For example, derivatives such as 6-((4-fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane are listed as agrochemical and dyestuff intermediates. chemicalregister.com The ability to functionalize the scaffold at the nitrogen atom and other positions allows for the creation of a diverse library of compounds for various applications. The general class of spiro heterocycles, including 2-oxa-6-azaspiro[3.3]heptane, is also noted in patents for methods of chemical cross-coupling, indicating its role as a building block in creating more complex chemical structures. google.com
Advanced Structural Characterization and Computational Analysis of 2 Oxa 6 Azaspiro 3.3 Heptane Hydrochloride
High-Resolution Spectroscopic Methodologies for Complex Spiro Systems
The characterization of complex spiro systems like 2-Oxa-6-azaspiro[3.3]heptane hydrochloride relies on a suite of high-resolution spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the solution-state structure. In ¹H NMR spectra, the protons on the carbon atoms adjacent to the heteroatoms (oxygen and nitrogen) are expected to show distinct chemical shifts due to the differing electronegativity of O and N. Similarly, ¹³C NMR provides precise information about the carbon framework.
Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups. For the hydrochloride salt, a broad absorption band corresponding to the N-H⁺ stretch would be a key diagnostic feature, alongside C-O and C-N stretching vibrations. In more complex spiro systems, advanced techniques like two-dimensional NMR (e.g., COSY, HSQC, HMBC) are employed to unambiguously assign all proton and carbon signals and to confirm through-bond and through-space connectivities, which is essential for confirming the rigid spirocyclic core. While specific experimental spectra for the hydrochloride salt are not widely published, theoretical predictions based on established principles can provide valuable insights.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Oxa-6-azaspiro[3.3]heptane Cation
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C1/C5 | ~4.0 - 4.5 | ~70 - 75 | Adjacent to the highly electronegative oxygen atom, leading to significant deshielding. |
| C3/C4 | ~4.5 - 5.0 | ~60 - 65 | Adjacent to the protonated nitrogen atom (N⁺-H), resulting in strong deshielding. |
| C7 (Spiro) | --- | ~35 - 40 | Quaternary spiro-carbon, typically appearing at a higher field than the heteroatom-substituted carbons. |
X-ray Crystallography and Solid-State Structural Analysis of the Hydrochloride Salt and its Derivatives
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. While the crystal structure for this compound itself is not publicly documented, extensive structural analysis has been performed on its derivatives, offering profound insights into the core spirocyclic framework. acs.orgnih.gov
For instance, the crystal structure of a derivative, 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, has been resolved, showing the oxetane (B1205548) and azetidine (B1206935) rings to be nearly perpendicular, with a dihedral angle of 89.7(1)°. nih.gov The azetidine ring in this derivative is twisted out of the plane of the attached benzene (B151609) ring by 18.3(1)°. nih.gov In the crystal lattice of this derivative, molecules are linked into chains by C-H···O hydrogen bonds. nih.gov
Table 2: Crystallographic Data for the Derivative 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.484 (4) |
| b (Å) | 11.033 (4) |
| c (Å) | 10.419 (4) |
| β (°) | 113.186 (5) |
| Volume (ų) | 1002.2 (7) |
| Z | 4 |
| Key Dihedral Angle (Oxetane/Azetidine) | 89.7 (1)° |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and predicting the reactivity of molecules like 2-Oxa-6-azaspiro[3.3]heptane. researchgate.net Methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set can be used to optimize the molecular geometry and predict various electronic parameters. researchgate.net
Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack. For 2-Oxa-6-azaspiro[3.3]heptane, the MEP would show a region of negative potential around the oxygen atom and a positive potential around the N-H group, indicating the likely sites for non-covalent interactions. Natural Bond Orbital (NBO) analysis can further quantify these interactions and provide insights into the hybridization and bonding within the strained ring system. researchgate.netdr-dral.com
Table 3: Representative Data from Quantum Chemical Calculations for 2-Oxa-6-azaspiro[3.3]heptane
| Calculated Property | Description | Predicted Significance |
| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic excitation energy. A larger gap suggests higher stability. |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for intermolecular interactions. |
| NBO Charges | Calculated atomic charges based on Natural Bond Orbital analysis. | Provides a quantitative measure of the charge distribution and the polarity of bonds within the molecule. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular forces. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static computational models or time-averaged experimental methods. semanticscholar.orgrsc.org For this compound, MD simulations can be used to explore the conformational landscape of the two four-membered rings, which can undergo puckering motions.
When studying its potential as a drug scaffold, MD simulations are invaluable for analyzing ligand-receptor interactions. biorxiv.org By placing the molecule in the binding site of a target protein, simulations can predict the stability of the complex, identify key binding interactions (like hydrogen bonds and van der Waals contacts), and calculate the binding free energy. The analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time indicates the stability of the binding pose, while the root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions that are affected by ligand binding. biorxiv.org Such simulations are crucial for understanding how the rigid, three-dimensional shape of the spiro-scaffold contributes to binding affinity and selectivity. semanticscholar.org
Table 4: Hypothetical Setup for a Molecular Dynamics Simulation of 2-Oxa-6-azaspiro[3.3]heptane in a Biological System
| Parameter | Example Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system, defining bond lengths, angles, and non-bonded interactions. |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent environment, crucial for biological simulations. |
| System Setup | Solvated in a cubic box with counter-ions | Neutralizes the system and mimics physiological conditions. |
| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of molecular motions and interactions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis, Binding Energy Calculation (MM/PBSA) | Quantifies the stability of the complex, identifies key interactions, and estimates binding affinity. |
Future Perspectives and Emerging Research Directions for 2 Oxa 6 Azaspiro 3.3 Heptane Hydrochloride
Development of Novel and Sustainable Synthetic Methodologies
The growing demand for 2-oxa-6-azaspiro[3.3]heptane and its derivatives has spurred research into more efficient, scalable, and cost-effective synthetic routes. Early methods, while effective on a small scale, faced challenges regarding scalability and the cost of reagents. thieme.de
Recent breakthroughs have addressed these limitations. A notable development is a low-cost, protecting-group-free route to a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, which is a precursor for the tuberculosis drug candidate TBI-223. acs.orgacs.org This process avoids the direct synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane, which was a major cost driver in previous routes. acs.org The optimized two-step process involves the alkylation of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO) and has been successfully demonstrated at a 100-gram scale with high yield and purity. acs.orgacs.org
Another significant advancement is the synthesis and isolation of the spirocycle as a sulfonate salt. thieme.dethieme.de Compared to the previously common oxalate (B1200264) salt, the sulfonate versions are more stable and more soluble, which facilitates their use in a wider range of chemical reactions and improves their handling properties for large-scale production. thieme.de
Table 1: Comparison of Synthetic Methodologies for 2-Oxa-6-azaspiro[3.3]heptane and Key Derivatives
| Feature | Traditional Method (e.g., Carreira) | Improved Method (Sulfonate Salt) | Intermediate-Focused Route (for TBI-223) |
| Final Salt Form | Oxalate thieme.de | Sulfonate (e.g., p-toluenesulfonate) thieme.de | Not applicable (produces derivative) |
| Key Advantage | Established procedure thieme.de | Improved stability and solubility thieme.de | Low-cost, protecting-group-free acs.org |
| Scalability | Challenging thieme.de | Well-scalable thieme.de | Demonstrated at 100g scale acs.org |
| Primary Limitation | Cost, scalability, product properties thieme.deacs.org | Requires specific sulfonic acids | Specific to a particular derivative |
Expansion of Therapeutic Applications in Emerging Pre-clinical Areas
The 2-oxa-6-azaspiro[3.3]heptane scaffold is a key component in several investigational drugs, and its application continues to expand into new pre-clinical domains. Its ability to serve as a superior substitute for morpholine (B109124) has driven its incorporation into molecules targeting a range of diseases. nih.govthieme.de
Initially recognized for its utility in developing inhibitors for Epidermal Growth Factor Receptor (EGFR) kinase for cancer and Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease, its role has broadened. tcichemicals.com A significant application is in the development of the potent antibiotic drug candidate TBI-223 for treating tuberculosis. acs.org
Furthermore, pre-clinical studies have explored its use in:
Kv7 channel openers , which have potential applications in treating epilepsy and other neurological disorders. nih.gov
Cathepsin S inhibitors , being investigated for autoimmune diseases and chronic pain. nih.gov
Antimalarial agents , such as in analogues of artefenomel (B605594) where the spiro-scaffold maintained potency while favorably altering physicochemical properties. nih.gov
Antibacterial agents , where replacing the morpholine ring in linezolid (B1675486) with the spiro-scaffold produced an analogue that retained activity against multiple bacterial strains. nih.gov
Table 2: Pre-clinical Therapeutic Areas for 2-Oxa-6-azaspiro[3.3]heptane Derivatives
| Therapeutic Area | Target/Application | Reference Compound/Analogue |
| Infectious Disease | Tuberculosis | TBI-223 Intermediate acs.org |
| Malaria | Artefenomel Analogue (9b) nih.gov | |
| Bacterial Infections | Linezolid Analogue (8b) nih.gov | |
| Oncology | Cancer | EGFR Kinase Inhibitors tcichemicals.com |
| Neurology | Parkinson's Disease | LRRK2 Inhibitors tcichemicals.com |
| Epilepsy/Neurological Disorders | Kv7 Channel Opener (12b) nih.gov | |
| Immunology | Autoimmune Disorders | Cathepsin S Inhibitor (13b) nih.gov |
Rational Design of Next-Generation Spiro-Analogues with Enhanced Properties
The core value of the 2-oxa-6-azaspiro[3.3]heptane scaffold lies in the principles of rational drug design and bioisosterism. nih.govuniv.kiev.ua Replacing a planar or conformationally flexible ring like morpholine or piperazine (B1678402) with this rigid, three-dimensional spirocycle can lead to significant and often beneficial changes in a drug candidate's profile. nih.gov
A key driver for this substitution is the desire to lower lipophilicity, a property linked to improved drug metabolism and safety profiles. nih.gov Studies have consistently shown that introducing the 2-oxa-6-azaspiro[3.3]heptane moiety can reduce the distribution coefficient (logD7.4) by as much as -1.2 units compared to its morpholine-containing counterpart. nih.gov This reduction in lipophilicity occurs despite the addition of a carbon atom and can be rationalized by an increase in the compound's basicity (pKa). nih.gov
This structural modification also improves metabolic stability. univ.kiev.ua The spirocyclic core is less susceptible to the oxidative enzymes that typically metabolize piperidine- or morpholine-containing structures. univ.kiev.ua However, designers must consider the geometric implications of the switch; for instance, replacing a piperazine with a 2,6-diazaspiro[3.3]heptane increases the distance between the nitrogen atoms and introduces a significant twist, which may or may not be beneficial depending on the target protein's binding pocket. nih.gov
Table 3: Physicochemical and Biological Impact of Bioisosteric Replacement
| Parent Compound (Heterocycle) | Spiro-Analogue (2-Oxa-6-azaspiro[3.3]heptane) | ΔlogD7.4 | ΔpKa | Impact on Potency |
| AZD1979 Analogue (6a) (Morpholine) | AZD1979 (6b) | -1.2 | +1.5 | No detrimental effect nih.gov |
| Artefenomel (9a) (Piperazine) | Analogue (9b) | -0.6 | +0.8 | Maintained potency nih.gov |
| BTK Inhibitor (5a) (Morpholine) | Analogue (5b) | -0.7 | +1.4 | Small loss in cell potency nih.gov |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Application Discovery
The future of designing novel analogues based on the 2-oxa-6-azaspiro[3.3]heptane scaffold is increasingly intertwined with artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net While chemistry has traditionally been a conservative field, AI is now being widely investigated to accelerate compound discovery and optimization. nih.gov
Scaffold Hopping and de Novo Design: Generative AI models can suggest novel chemical motifs and design entirely new molecules built around a desired core like the 2-oxa-6-azaspiro[3.3]heptane scaffold. researchgate.netspringernature.com These models learn from vast chemical databases to generate structures with optimized property profiles.
Property Prediction: ML algorithms can accurately predict the physicochemical properties (like solubility and lipophilicity) and biological activities of virtual compounds before they are synthesized, saving significant time and resources. springernature.com
Synthesis Planning: A major challenge in generative chemistry is ensuring that designed molecules are actually synthesizable. Advanced AI models now integrate synthesis planning directly into the design process. youtube.com They can propose a step-by-step synthetic recipe using commercially available starting materials, guaranteeing that the novel compounds are accessible in the lab. youtube.com
By combining generative AI for molecular design with automated, microfluidics-based synthesis platforms, researchers can dramatically shorten the design-make-test-analyze cycle, accelerating the discovery of next-generation spiro-analogues for new and challenging therapeutic targets. nih.gov
Q & A
Q. What are the established synthetic routes for 2-Oxa-6-azaspiro[3.3]heptane hydrochloride, and how is purity optimized?
Methodological Answer: The compound is typically synthesized via a two-step process involving cyclization and functionalization. For example, a scalable method starts with trihalogenated precursors (e.g., 2-fluoro-4-nitrophenyl derivatives) undergoing nucleophilic substitution followed by acid-catalyzed cyclization . Purity (>98%) is ensured through chromatographic purification (silica gel flash column) and recrystallization from dichloromethane/ethyl acetate mixtures. Analytical techniques like GC or HPLC validate purity, with critical parameters including reaction temperature (80–100°C), solvent polarity, and catalyst loading .
Q. What analytical techniques are employed for structural and conformational characterization?
Methodological Answer:
- X-ray crystallography : Resolves spirocyclic conformation, bond angles (e.g., β = 113.186°), and unit cell parameters (monoclinic, P2₁/n) .
- NMR spectroscopy : Key signals include δ 4.42–4.72 ppm (oxetane protons) and δ 3.83–3.90 ppm (azetidine protons) .
- HRMS : Confirms molecular weight (e.g., m/z [M+H]+ = 390.1375) and isotopic patterns .
- FTIR : Identifies functional groups (e.g., sulfonate stretches at 1170 cm⁻¹ in sulfonate salts) .
Advanced Research Questions
Q. How is 2-Oxa-6-azaspiro[3.3]heptane used as a bioisosteric replacement in medicinal chemistry?
Methodological Answer: The spirocyclic scaffold replaces morpholine or piperidine rings to enhance metabolic stability and reduce off-target interactions. For instance, in Bruton’s tyrosine kinase (BTK) inhibitors, it improves selectivity by minimizing planar conformation-induced toxicity . In M4 positive allosteric modulators, replacing pyrrolidine with the spirocyclic system increases potency (EC₅₀ from >10 μM to 72 nM) by optimizing steric and electronic interactions with the target pocket .
Q. How can Design of Experiments (DoE) optimize the synthesis of spirocyclic intermediates?
Methodological Answer: DoE identifies critical factors (e.g., solvent ratio, temperature, catalyst type) and interactions. For example, a two-step synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane used a fractional factorial design to maximize yield (85%) while minimizing side products. Key variables included:
Q. How do salt forms (e.g., oxalate vs. sulfonate) influence reactivity and stability?
Methodological Answer:
- Oxalate salts : Prone to hygroscopicity and decomposition under basic conditions, limiting use in aqueous reactions .
- Sulfonate salts : Improved solubility in polar aprotic solvents (e.g., DMF) and thermal stability (decomposition >200°C), enabling broader reaction conditions (e.g., Pd-catalyzed cross-couplings) .
Selection depends on the target application: sulfonates for kinetic stability in catalysis, oxalates for ease of isolation in small-scale synthesis.
Q. What strategies enable incorporation of this spirocycle into complex molecules like kinase inhibitors?
Methodological Answer:
- Nucleophilic substitution : React with brominated heterocycles (e.g., 6-bromoisothiazolo[4,3-b]pyridine) in DMSO at reflux (5 h, 85% yield) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-fluorophenyl derivatives) using Pd(PPh₃)₄ catalyst .
- Acylation : Introduce electrophilic groups (e.g., tert-butoxycarbonyl) under Schotten-Baumann conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
